molecular formula C6H9N3 B2564078 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶 CAS No. 59624-08-7

5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶

货号 B2564078
CAS 编号: 59624-08-7
分子量: 123.159
InChI 键: MKOIWLVTFRQTJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine, also known as THTP, is a heterocyclic compound commonly used in the synthesis of various other compounds. It is a key component in the synthesis of many pharmaceuticals, drugs, and other biologically active molecules. THTP is a versatile compound that can be synthesized in a number of ways and has many applications in research and development.

科学研究应用

复合设计中的构建模块

Mishchuk 等人 (2016) 讨论了使用 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶作为构建模块在化合物设计中的核心结构。这些化合物显示出作为药物开发中的先导化合物的前景,特别是由于其刺激胰高血糖素样肽-1 (GLP-1) 分泌的能力,因此成为抗糖尿病药物 (Mishchuk 等人,2016)

γ-分泌酶调节剂

Takai 等人 (2015) 研究了 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶衍生物作为 γ-分泌酶调节剂。他们发现了一种具有显着降低 Aβ42(与阿尔茨海默病相关的肽)潜力的化合物,表明在神经退行性疾病治疗中可能的应用 (Takai 等人,2015)

P2X7 受体拮抗剂

Letavic 等人 (2017) 合成了 4-(R)-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶,并对其进行了表征,它们是有效的脑穿透性 P2X7 拮抗剂。这些化合物包括甲基取代的 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡嗪,显示出在口服给药后具有 CNS 穿透和体内靶点结合的潜力,表明在神经病学中的应用 (Letavic 等人,2017)

磷酸二酯酶抑制剂

Duplantier 等人 (2007) 通过创建一系列 5,6-二氢-(9H)-吡唑并[3,4-c]-1,2,4-三唑并[4,3-α]吡啶衍生物,提高了人嗜酸性粒细胞磷酸二酯酶抑制剂的效力和物理性质,表明它们在呼吸系统和炎症性疾病中的应用 (Duplantier 等人,2007)

多环杂环的合成

Pyatakov 等人 (2015) 探讨了 2-氨基取代的 [1,2,4]三唑并[1,5-a]嘧啶与 1,3-二酮的缩合,以创建多环衍生物。这个过程提供了一条合成三唑并嘧啶的多样取代多环衍生物的途径,可能在各种制药应用中很有用 (Pyatakov 等人,2015)

酰胺衍生物的合成

Gandikota 等人 (2017) 开发了 [1,2,4]三唑并[4,3-a]吡啶的酰胺衍生物的合成。这些衍生物已显示出包括抗菌、抗病毒和抗癌特性在内的一系列生物活性,突出了它们在治疗应用中的潜力 (Gandikota 等人,2017)

合成和表征用于制药应用

El-Kurdi 等人 (2021) 使用卤代试剂合成三唑并吡啶用于腙,并对其进行表征以用于制药应用。本研究强调了 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶在合成具有潜在医学用途的化合物的适应性 (El-Kurdi 等人,2021)

合成用于抗菌评价

Elgemeie 等人 (2017) 描述了具有三唑并吡啶结构的新型吡啶酮的合成,并对其抗菌特性进行了评估。这表明 5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶衍生物在开发新的抗菌剂中的潜力 (Elgemeie 等人,2017)

属性

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-9-5-7-8-6(9)3-1/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOIWLVTFRQTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=NN=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59624-08-7
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the potential therapeutic applications of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives?

A: Research indicates that 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives show promise as potential therapeutics for various conditions. For instance, these compounds have been investigated as γ-secretase modulators for potential applications in Alzheimer's disease [, ]. Additionally, studies have explored their potential as antipsychotic agents []. One derivative, dapiprazole, has demonstrated interesting pharmacological activities, including alpha-adrenergic blocking properties, suggesting potential in treating conditions like glaucoma [].

Q2: How does the structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine influence its biological activity?

A: The structure of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives plays a crucial role in their interactions with biological targets. Studies have explored modifications to this core structure to optimize its activity and selectivity. For example, researchers have synthesized a series of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as potential γ-secretase modulators, highlighting the impact of structural variations on their biological activity [, ]. These modifications may influence how the compound interacts with its target, ultimately impacting its potency and selectivity for specific applications.

Q3: Can you provide an example of how 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is used as a building block in synthesizing other compounds?

A: One notable example is the utilization of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-alph]pyridine in the preparation of sitagliptin intermediates []. Sitagliptin is a commercially available drug used in the treatment of type 2 diabetes. This example illustrates the versatility of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as valuable building blocks in medicinal chemistry, contributing to the development of new therapeutic agents.

Q4: Have any studies investigated the in vivo effects of dapiprazole, a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivative?

A: Yes, dapiprazole has been studied in various animal models. Notably, research has explored its effects on pupillary size and intraocular pressure in rabbits []. Findings suggest that dapiprazole exhibits ocular hypotensive effects, potentially mediated through its alpha-adrenergic blocking properties. This research highlights the potential of dapiprazole as a topical treatment for glaucoma, further demonstrating the therapeutic possibilities of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives.

Q5: What is the significance of studying the psychopharmacological profile of compounds like dapiprazole?

A: Understanding the psychopharmacological profile of a compound is crucial for evaluating its potential therapeutic applications, especially in the context of psychiatric disorders. In the case of dapiprazole, studies have demonstrated its unique psychopharmacological profile, characterized by its ability to inhibit amphetamine toxicity and alleviate withdrawal symptoms from alcohol and morphine []. While dapiprazole displays minimal activity in traditional neuroleptic models relying on dopaminergic activity, its sedative effects and influence on conditioned avoidance reflexes point towards potential applications in managing psychotic conditions such as schizophrenia and schizo-affective disorders []. This understanding guides researchers in exploring its potential for treating a range of psychiatric conditions, potentially offering alternative therapeutic strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。